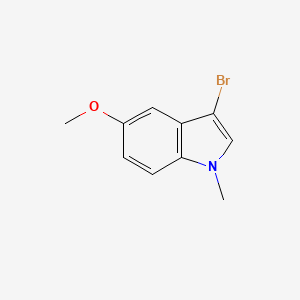

3-bromo-5-methoxy-1-methyl-1H-indole

Description

Overview of the Indole (B1671886) Nucleus in Organic Chemistry and Chemical Biology

The indole nucleus is an aromatic heterocyclic organic compound consisting of a benzene (B151609) ring fused to a five-membered pyrrole (B145914) ring. This bicyclic structure is the foundational element for a multitude of molecules that are integral to biological systems and medicinal chemistry. Perhaps the most well-known naturally occurring indole is the essential amino acid tryptophan, which is a constituent of most proteins and serves as a biosynthetic precursor to a wide variety of secondary metabolites.

In the realm of chemical biology, the indole scaffold is a recurring motif in compounds with diverse and potent biological activities. Molecules incorporating this structure have been developed into drugs with applications ranging from anti-inflammatory to anticancer and antiviral therapies. The electron-rich nature of the indole ring system makes it reactive towards electrophiles, particularly at the C3 position, and its N-H group can participate in hydrogen bonding, a critical interaction in biological recognition processes. The versatility of the indole nucleus allows for functionalization at multiple positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of indole derivatives for specific research applications.

Importance of Methoxy- and Halogen-Substituted Indoles in Research

The strategic placement of substituents on the indole ring is a cornerstone of modern drug discovery and chemical research. Methoxy (B1213986) (-OCH₃) and halogen groups (such as bromo, -Br) are particularly significant due to their profound effects on the molecule's chemical reactivity and biological function.

Methoxy groups are electron-donating and are found in many naturally occurring, biologically active indoles. Their presence can increase the electron density of the aromatic system, enhancing its reactivity and influencing its metabolic pathways. ulakbim.gov.tr The position of the methoxy group can direct the regioselectivity of further chemical reactions and is a key feature in compounds investigated for analgesic and anti-inflammatory activities. chim.it

Halogenation is a widely used strategy in medicinal chemistry to modulate the properties of a lead compound. The introduction of a halogen atom, such as bromine, can alter a molecule's size, lipophilicity, and electronic character. nih.gov These changes can lead to enhanced binding affinity for biological targets, improved membrane permeability, and altered metabolic stability. Specifically, bromo-substituted indoles are prevalent in marine natural products and often exhibit potent biological effects, including kinase inhibitory and antiproliferative activities. beilstein-archives.org The bromine atom can also serve as a synthetic handle for introducing further molecular complexity through reactions like palladium-catalyzed cross-coupling.

Specific Research Focus: 3-Bromo-5-Methoxy-1-Methyl-1H-Indole

The compound this compound is a specific derivative that embodies the strategic functionalization of the indole core. While detailed experimental studies on this particular molecule are not widely available in published literature, its structure suggests a clear research focus. It serves as a model compound for investigating the combined effects of three distinct and important substituents on the indole scaffold.

N1-Methyl Group : The methylation at the indole nitrogen removes the acidic N-H proton found in its parent compound, 3-bromo-5-methoxy-1H-indole. This modification prevents hydrogen bond donation, which can significantly alter its solubility, crystal packing, and interaction with biological targets. It also often increases metabolic stability.

C3-Bromo Group : The bromine at the C3 position, a common site for functionalization, significantly influences the electronic nature of the pyrrole ring. It provides a reactive site for introducing new substituents via organometallic cross-coupling reactions, allowing for the synthesis of more complex indole derivatives.

C5-Methoxy Group : As an electron-donating group on the benzene ring, the methoxy substituent modulates the electronic properties of the entire bicyclic system. This feature is common in many pharmacologically active indole alkaloids and synthetic compounds.

The study of this compound contributes to the fundamental understanding of structure-property relationships in polysubstituted indoles, providing a valuable building block for the synthesis of novel compounds in medicinal and materials chemistry.

Chemical Data for this compound

The following tables summarize key identifiers and predicted physicochemical properties for the compound.

| Identifier | Value |

|---|---|

| Molecular Formula | C₁₀H₁₀BrNO |

| Molecular Weight | 240.10 g/mol |

| Canonical SMILES | CN1C=C(C2=CC(=C(C=C21)OC)Br) |

| InChI Key | LJQPCXQVKACVSI-UHFFFAOYSA-N |

| Property | Predicted Value |

|---|---|

| XLogP3 | 3.2 |

| Boiling Point | 359.9 ± 22.0 °C |

| Density | 1.51 ± 0.1 g/cm³ |

| pKa | -1.8 ± 0.2 |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10BrNO |

|---|---|

Molecular Weight |

240.10 g/mol |

IUPAC Name |

3-bromo-5-methoxy-1-methylindole |

InChI |

InChI=1S/C10H10BrNO/c1-12-6-9(11)8-5-7(13-2)3-4-10(8)12/h3-6H,1-2H3 |

InChI Key |

ZEAGHCHUGYVPRS-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C2=C1C=CC(=C2)OC)Br |

Origin of Product |

United States |

Synthetic Methodologies for 3 Bromo 5 Methoxy 1 Methyl 1h Indole and Analogues

Historical and Contemporary Approaches to Indole (B1671886) Core Synthesis

The construction of the indole nucleus has been a subject of extensive research for over a century, leading to the development of numerous named reactions. These methods, along with modern catalytic strategies, provide a versatile toolkit for accessing diverse indole structures, including those with methoxy (B1213986) activation.

Classical Indole Syntheses and Their Adaptation for Methoxy-Activated Indoles

Several classical methods have proven effective for the synthesis of methoxy-substituted indoles. The Fischer, Bischler, and Hemetsberger syntheses are among the most prominent.

The Fischer indole synthesis , discovered by Emil Fischer in 1883, is a robust and widely used method for constructing indoles from phenylhydrazines and carbonyl compounds under acidic conditions. wikipedia.orgorganic-chemistry.org The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a rsc.orgrsc.org-sigmatropic rearrangement to form the indole ring. wikipedia.org This method is well-suited for the synthesis of methoxy-activated indoles, as the electron-donating methoxy group on the phenylhydrazine (B124118) can facilitate the cyclization step. nih.govchim.it For instance, the reaction of a methoxy-substituted phenylhydrazine with an appropriate ketone or aldehyde can yield the corresponding methoxyindole. nih.gov Various acids, including Brønsted acids like HCl and H₂SO₄, and Lewis acids such as zinc chloride, can be employed as catalysts. wikipedia.org

The Bischler–Möhlau indole synthesis involves the reaction of an α-halo- or α-hydroxy-ketone with an excess of an aniline, leading to the formation of a 2-aryl- or 2-alkyl-indole. wikipedia.orgdrugfuture.com While historically plagued by harsh reaction conditions and low yields, modern modifications, such as the use of microwave irradiation, have improved its utility. wikipedia.orgchemeurope.com For methoxy-activated anilines, this method can be adapted to produce 2-substituted methoxyindoles. The reaction mechanism involves the initial formation of an α-arylamino ketone intermediate, which then undergoes cyclization and aromatization to furnish the indole core. chemeurope.com

The Hemetsberger indole synthesis (also known as the Hemetsberger–Knittel synthesis) provides a route to indole-2-carboxylic esters through the thermal decomposition of 3-aryl-2-azido-propenoic esters. wikipedia.orgsynarchive.com The reaction is believed to proceed through a nitrene intermediate. wikipedia.org This method can be applied to starting materials bearing methoxy substituents on the aryl ring, leading to the corresponding methoxyindole-2-carboxylates. researchgate.netresearchgate.net Although the synthesis of the azido (B1232118) starting material can be challenging, the reaction itself often proceeds in high yield. wikipedia.org

| Classical Synthesis | Starting Materials | Key Features | Adaptation for Methoxyindoles |

| Fischer Indole Synthesis | Phenylhydrazine, Aldehyde/Ketone | Acid-catalyzed, robust, widely applicable. wikipedia.orgorganic-chemistry.org | Methoxy-substituted phenylhydrazines are suitable substrates. nih.govchim.it |

| Bischler–Möhlau Synthesis | α-Halo/Hydroxy-ketone, Aniline | Forms 2-substituted indoles, harsh conditions in original procedure. wikipedia.orgdrugfuture.com | Methoxy-substituted anilines can be used to generate methoxyindoles. |

| Hemetsberger Synthesis | 3-Aryl-2-azido-propenoic ester | Thermal decomposition, yields indole-2-carboxylates. wikipedia.orgsynarchive.com | Methoxy-substituted aryl aldehydes can be used to prepare the azide (B81097) precursor. researchgate.netresearchgate.net |

Modern Catalytic and Multicomponent Strategies in Indole Construction

In recent decades, significant advancements in catalysis have led to the development of highly efficient and selective methods for indole synthesis. Transition-metal catalysis, in particular, has emerged as a powerful tool for constructing the indole nucleus under milder conditions and with greater functional group tolerance. tandfonline.com Palladium-, rhodium-, and ruthenium-based catalysts have been successfully employed in various intramolecular cyclization reactions to form the indole ring. tandfonline.com

Multicomponent reactions (MCRs) offer an atom-economical and convergent approach to complex molecules from simple starting materials in a single step. rsc.orgacs.orgacs.org Several MCRs have been developed for the synthesis of highly substituted indoles. rsc.orgnih.gov These strategies often involve the in-situ formation of key intermediates that subsequently cyclize to form the indole core. The modular nature of MCRs allows for the rapid generation of diverse indole libraries, including those with methoxy substitution patterns. rsc.org

Regioselective Functionalization for 3-Bromo-5-Methoxy-1-Methyl-1H-Indole Synthesis

The synthesis of this compound requires the precise introduction of substituents at the C3, C5, and N1 positions of the indole core. This is typically achieved through a series of regioselective functionalization reactions on a pre-formed indole nucleus.

Bromination at the C3 Position of Methoxyindoles

The C3 position of the indole ring is the most nucleophilic and, therefore, the most reactive towards electrophilic substitution. nih.gov However, the presence of an activating methoxy group at the C5 position can influence the regioselectivity of bromination. Direct bromination of 5-methoxyindole (B15748) can lead to a mixture of products. To achieve selective C3-bromination, various brominating agents and reaction conditions have been explored.

Recent studies have shown that selective bromination at the C5 position of certain indole alkaloids can be achieved in a one-step process using pyridinium (B92312) tribromide and hydrochloric acid in methanol (B129727). chiba-u.jp While this method targets the C5 position, it highlights the potential for developing highly regioselective bromination protocols. For the synthesis of 3-bromo-5-methoxy-1H-indole, protecting the indole nitrogen, for instance with a tert-butyloxycarbonyl (Boc) group, can direct bromination to the C3 position. Subsequent deprotection would then yield the desired 3-bromo-5-methoxy-1H-indole.

Methoxy Group Introduction at the C5 Position of the Indole Core

The introduction of a methoxy group at the C5 position of the indole ring can be accomplished through several synthetic routes. One common approach is to start with a precursor that already contains the methoxy group, such as 4-methoxyaniline, and then construct the indole ring using one of the classical or modern methods described above.

Alternatively, the C5 position can be functionalized on a pre-existing indole core. This often involves electrophilic substitution reactions. For instance, nitration at the C5 position followed by reduction to the amine and subsequent diazotization and reaction with methanol can install the methoxy group. More recently, copper-catalyzed methods have been developed for the C-H functionalization of indoles, offering a more direct route to introduce substituents at specific positions, including C5. news-medical.netsciencedaily.com

N1-Methylation Strategies for Indole Derivatives

The final step in the synthesis of this compound is the methylation of the indole nitrogen. Classical methods for N-methylation often employ methyl iodide or dimethyl sulfate (B86663) in the presence of a base like sodium hydride or potassium hydroxide. researchgate.net However, these reagents are highly toxic.

A more environmentally benign and practical method for N-methylation utilizes dimethyl carbonate (DMC) as the methylating agent. researchgate.netresearchgate.net This method has been shown to be effective for the N-methylation of various indole derivatives, including those with electron-donating groups like a methoxy substituent. For example, the N-methylation of 5-methoxyindole with dimethyl carbonate in the presence of potassium carbonate provides 1-methyl-5-methoxyindole in high yield. google.com The reaction conditions can be optimized to favor N-methylation over potential C-methylation. researchgate.net

| Reagent | Conditions | Advantages | Disadvantages |

| Methyl Iodide / Dimethyl Sulfate | Base (e.g., NaH, KOH) | Classical, effective. researchgate.net | Highly toxic, environmental concerns. researchgate.net |

| Dimethyl Carbonate (DMC) | Base (e.g., K₂CO₃), Reflux | Less toxic, environmentally friendly, suitable for large-scale production. researchgate.netresearchgate.net | May require higher temperatures and longer reaction times. |

Advanced Synthetic Protocols for Related Halogenated and Methoxy Indoles

The construction of halogenated and methoxy-substituted indoles often requires specialized synthetic strategies to control regioselectivity and achieve desired functionalization. The electron-donating nature of the methoxy group and the unique reactivity of the indole nucleus influence the choice of synthetic routes. chim.it

The creation of polysubstituted indoles is a significant area of research, moving beyond classical methods like the Fischer and Bischler syntheses to more versatile and scalable protocols. chim.itnih.gov A prominent modern strategy involves the nih.govnih.gov-sigmatropic rearrangement of N-oxyenamines. This method allows for the synthesis of N-unprotected polysubstituted indoles bearing an electron-withdrawing group at the C-3 position from readily available nitroarenes and conjugated terminal alkynes. nih.gov The reaction is catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO) and delivers indoles with a wide array of substitution patterns. nih.gov For meta-substituted N-arylhydroxylamines, this approach typically yields separable mixtures of the corresponding C-4 and C-6 regioisomers. nih.gov

Another advanced approach is the iterative synthesis of poly-substituted indole oligomers, which provides precise control over chain length and regiochemistry. rsc.org This method is particularly valuable for creating complex molecules where the spatial arrangement of indole units is critical. rsc.org Furthermore, multi-component reactions (MCRs) have emerged as a powerful tool for the one-pot synthesis of highly substituted indole-containing heterocycles, offering efficiency and atom economy. researchgate.net These reactions can smoothly generate complex structures by combining multiple reactants, such as indole derivatives, aldehydes, and activated C-H acids, often under catalyst-free conditions or with simple promoters. researchgate.netopenmedicinalchemistryjournal.com

Direct halogenation of a pre-formed indole core is a common method for introducing bromine or chlorine atoms. For instance, 2-trifluoromethylindole can be halogenated at the C-3 position to afford 3-chloro-, 3-bromo-, and 3-iodo derivatives in high yields. mdpi.com

| Methodology | Key Features | Typical Reactants | Reference |

|---|---|---|---|

| nih.govnih.gov-Sigmatropic Rearrangement | DABCO-catalyzed; versatile substitution patterns. | N-arylhydroxylamines and conjugated terminal alkynes. | nih.gov |

| Iterative Chain Growth | Precision control over oligomer length and regiochemistry. | Functionalized indole monomers. | rsc.org |

| Multi-Component Reactions (MCRs) | One-pot synthesis; high efficiency and atom economy. | Indole, aldehydes, C-H activated acids. | researchgate.netopenmedicinalchemistryjournal.com |

| Direct Halogenation | Post-modification of indole core; high yields. | Indole and halogenating agent (e.g., Br2). | mdpi.com |

Once the substituted indole core is formed, further functionalization through alkylation and arylation is often necessary. N-alkylation, such as the introduction of a methyl group to form this compound, can be readily achieved. For 3-halogenated indoles, methyl, benzyl, and tosyl groups can be installed on the nitrogen atom in high yields through base-catalyzed reactions with the corresponding alkylating or sulfonylating reagents. mdpi.com

C-H functionalization represents a more advanced and atom-economical approach. For example, a copper-mediated regioselective C4–H sulfonylation of indoles has been developed using a transient directing group strategy. acs.org This method demonstrates good functional group tolerance and provides a novel way to access C4-functionalized indoles. acs.org While this example is for sulfonylation, similar principles can be applied to arylation and alkylation.

Palladium-catalyzed cross-coupling reactions are highly effective for C-C bond formation on the indole ring. The Suzuki-Miyaura coupling, for example, can be used for the arylation of haloindoles. 3-Halogenated 2-CF3-indoles have been shown to react with phenyl boronic acid in the presence of a palladium catalyst to yield the corresponding 3-phenyl derivatives in high yields. mdpi.com Similarly, Sonogashira coupling with terminal alkynes like phenylacetylene (B144264) provides access to 3-alkynyl indoles. mdpi.com Friedel-Crafts alkylation at the C3 position of indoles is a traditional but effective method, which can be catalyzed by various agents, including heteropoly acids. openmedicinalchemistryjournal.com

| Reaction Type | Position | Reagents/Catalyst | Product Type | Reference |

|---|---|---|---|---|

| N-Alkylation | N-1 | Base (e.g., NaH), Alkyl halide (e.g., CH3I) | N-alkylated indoles | mdpi.com |

| Suzuki-Miyaura Coupling | C-3 | Pd catalyst, Phenyl boronic acid | 3-Aryl indoles | mdpi.com |

| Sonogashira Coupling | C-3 | Pd catalyst, Cu co-catalyst, Terminal alkyne | 3-Alkynyl indoles | mdpi.com |

| C-H Functionalization | C-4 | Cu(OAc)2, Transient directing group | C4-substituted indoles | acs.org |

| Friedel-Crafts Alkylation | C-3 | Heteropoly acid catalyst, Michael acceptor | 3-Alkyl indoles | openmedicinalchemistryjournal.com |

Optimization and Scale-Up Considerations in Indole Synthesis Research

Transitioning a synthetic protocol from a laboratory setting to a larger, preparative scale introduces significant challenges. Optimization of reaction conditions is the first critical step. For the copper-mediated C4–H sulfonylation of indoles, parameters such as the copper source, solvent, base, reaction concentration, and temperature were systematically adjusted to maximize the yield. acs.org It was found that Cu(OAc)2 in hexafluoroisopropanol (HFIP) with Na2CO3 as the base provided the optimal conditions. acs.org Similarly, in the development of a general synthesis for polysubstituted indoles, the catalyst loading, temperature, and reaction time were optimized to improve the yield from 68% to 83%. nih.gov

The scalability of a reaction is a key proof of concept for its practical utility. A successful gram-scale synthesis of a C4-sulfonylated indole was demonstrated, achieving a 69% yield, which is comparable to the small-scale result. acs.org In another example, the synthesis of methyl 6-acetylindole-3-carboxylate was scaled up to 50 mmol, affording the product in an excellent 84% yield (9.08 g). nih.gov

Modern approaches to optimization utilize high-throughput screening and automation. The use of acoustic droplet ejection (ADE) technology allows for the screening of reaction efficiency on a nanomole scale in an automated and miniaturized fashion. nih.gov This technology enables rapid scope and limitation studies using a large number of building blocks, which would be impractical using traditional millimole-scale synthesis. nih.gov The results from such nanoscale screening have been shown to be scalable to the preparative millimole scale, demonstrating the synthetic utility of this approach for accelerating reaction discovery and optimization. nih.gov

Chemical Reactivity and Transformation Mechanisms of 3 Bromo 5 Methoxy 1 Methyl 1h Indole

Reactivity Profile of the Halogenated Methoxy (B1213986) Indole (B1671886) Scaffold

The reactivity of the 3-bromo-5-methoxy-1-methyl-1H-indole scaffold is dictated by the interplay of its constituent functional groups. The indole core is an electron-rich aromatic system, inherently prone to electrophilic attack. The methoxy group at the 5-position further enhances the electron density of the benzene (B151609) portion of the ring through its electron-donating mesomeric effect, thereby activating the ring towards electrophilic substitution.

Conversely, the bromine atom at the 3-position has a dual electronic influence. While it is an electron-withdrawing group via its inductive effect, it can also donate electron density through resonance. However, in the context of the electron-rich indole nucleus, its primary role is often as a leaving group in various substitution and cross-coupling reactions. The N-methyl group ensures that the indole nitrogen is protected, preventing N-H reactivity and potentially influencing the regioselectivity of certain reactions.

The combination of these substituents creates a molecule with multiple reactive sites. The electron-rich nature of the indole ring makes positions C2, C4, C6, and C7 susceptible to electrophilic attack. The bromine at C3 is a handle for nucleophilic substitution and, more significantly, for a wide array of transition metal-catalyzed cross-coupling reactions.

Reaction Mechanisms Governing Electrophilic and Nucleophilic Substitutions on the Indole Nucleus

Electrophilic Aromatic Substitution:

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds, including indoles. dalalinstitute.com The mechanism involves the attack of an electrophile on the π-electron system of the aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. dalalinstitute.commasterorganicchemistry.com This is typically the rate-determining step. masterorganicchemistry.com Subsequently, a proton is eliminated from the ring to restore aromaticity, yielding the substituted product. dalalinstitute.commasterorganicchemistry.com

For this compound, the methoxy group at the 5-position directs electrophiles primarily to the C4 and C6 positions of the benzene ring due to its activating and ortho-, para-directing nature. The C2 position of the pyrrole (B145914) ring is also a potential site for electrophilic attack, a common feature in indole chemistry.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (NAS) is less common for electron-rich systems like indoles unless activated by strong electron-withdrawing groups. In the case of this compound, direct nucleophilic displacement of the bromide at the C3 position is generally difficult. However, such reactions can be facilitated under specific conditions or through alternative mechanisms like those involving transition metal catalysis. The general principle of nucleophilic substitution involves the attack of a nucleophile on an electrophilic carbon, leading to the displacement of a leaving group. pressbooks.pub

Palladium-Catalyzed Cross-Coupling Reactions Involving the Bromo Moiety

The bromine atom at the C3 position of this compound serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi.comyoutube.com The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. mdpi.comyoutube.com

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction couples an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction is widely used to form biaryl structures. wikipedia.org this compound can react with various aryl or vinyl boronic acids or their esters to introduce new substituents at the C3 position. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov While specific examples with this compound are not extensively documented, studies on similar 5-bromoindoles have demonstrated successful Suzuki-Miyaura cross-coupling. researchgate.net

Heck Reaction:

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by a palladium complex and requires a base. wikipedia.org The bromo moiety at C3 of the target indole can be coupled with various alkenes to introduce vinyl groups. The Heck reaction is a versatile method for C-C bond formation and has been applied to a wide array of substrates. mdpi.comnih.gov

Sonogashira Coupling:

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is a reliable method for the synthesis of arylalkynes. This compound can undergo Sonogashira coupling with terminal alkynes to introduce an alkynyl substituent at the C3 position. This reaction is valued for its mild reaction conditions. wikipedia.orglibretexts.org Studies on 5-bromo-3-iodoindoles have shown the feasibility of sequential Sonogashira and Suzuki couplings. thieme-connect.de

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron compound | Pd catalyst, Base | Biaryl or Vinyl-indole |

| Heck | Alkene | Pd catalyst, Base | Vinyl-indole |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu co-catalyst, Base | Alkynyl-indole |

Other Transition Metal-Mediated Transformations

Beyond palladium, other transition metals can mediate important transformations of halogenated indoles.

Copper-Mediated Reactions:

Copper-catalyzed or -mediated reactions are valuable in organic synthesis, particularly for forming carbon-heteroatom and carbon-carbon bonds. nih.gov For instance, copper(II)-mediated reactions of bromoquinones with enamines have been developed for the synthesis of indolequinones. nih.gov While not a direct transformation of this compound, this illustrates the utility of copper in constructing complex indole-containing scaffolds. Copper catalysis is also employed in multicomponent reactions to synthesize various heterocyclic compounds. nih.govrsc.org

Nickel-Catalyzed Reactions:

Nickel catalysts are emerging as a cost-effective alternative to palladium for cross-coupling reactions. Nickel-catalyzed Sonogashira couplings of non-activated alkyl halides have been developed, although they still often require a copper co-catalyst. wikipedia.org The application of nickel catalysis to this compound could provide alternative pathways for C-C bond formation.

Functional Group Interconversions and Derivatization Strategies

The functional groups present on the this compound scaffold can be interconverted to generate a variety of derivatives. The bromo group, being a good leaving group, can be displaced by various nucleophiles, often under transition-metal catalysis, as discussed previously.

The methoxy group can potentially be cleaved to a hydroxyl group using reagents like boron tribromide, which would open up further derivatization possibilities at the 5-position, such as etherification or esterification.

Derivatization strategies can also target the indole ring itself through electrophilic substitution, as mentioned in section 3.2. Halogenation, nitration, and Friedel-Crafts reactions at the C4 or C6 positions could introduce additional functional groups, leading to a diverse library of compounds based on the this compound core.

Studies on Photo-Induced Reactivity of Indole Derivatives

Based on a comprehensive search for scientific literature, detailed computational and theoretical investigation data specifically for the compound This compound is not available in published research. Studies providing in-depth analysis on topics such as Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, molecular dynamics, Hirshfeld surface analysis, π–π stacking, and hydrogen bonding networks focus on structurally related but different indole derivatives.

Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the requested outline and focuses solely on "this compound" without resorting to speculation or incorrectly applying data from other compounds.

Computational and Theoretical Investigations of 3 Bromo 5 Methoxy 1 Methyl 1h Indole

Computational Mechanistic Studies and Reaction Pathway Prediction

Computational chemistry serves as a powerful tool for elucidating the complex reaction mechanisms and predicting the most probable transformation pathways for molecules like 3-bromo-5-methoxy-1-methyl-1H-indole. While specific computational mechanistic studies focused exclusively on this particular substituted indole (B1671886) are not extensively documented in publicly available research, we can infer the types of theoretical investigations and the insights they would provide by examining studies on closely related indole derivatives and relevant reaction classes. Techniques such as Density Functional Theory (DFT) are frequently employed to map out potential energy surfaces, identify transition states, and calculate the energetics of reaction intermediates, thereby providing a detailed, step-by-step understanding of how a reaction proceeds.

A significant area where computational studies are applied is in transition-metal-catalyzed reactions, which are crucial for the functionalization of halo-aromatic compounds. For instance, the palladium-catalyzed formylation of aryl bromides, a reaction analogous to what the 3-bromo position of the indole could undergo, has been the subject of detailed kinetic and computational analysis. nih.govresearchgate.net Such studies develop mechanistic models that can predict reaction outcomes and catalyst efficiency.

For a hypothetical palladium-catalyzed reaction involving this compound, DFT calculations would typically be used to investigate key steps of the catalytic cycle:

Oxidative Addition: The initial step where the palladium catalyst inserts into the carbon-bromine bond of the indole.

Migratory Insertion: The insertion of a reaction partner (e.g., carbon monoxide) into the newly formed palladium-carbon bond. nih.gov

Reductive Elimination: The final step that forms the product and regenerates the active catalyst. nih.gov

The table below, based on data from analogous aryl bromide systems, illustrates the type of energetic data that can be obtained from such computational studies.

| Catalytic Step | Calculated Parameter | Typical Energy Range (kcal/mol) | Influencing Factors |

|---|---|---|---|

| Oxidative Addition of Ar-Br | Activation Free Energy (ΔG‡) | 15 - 25 | Ligand sterics, Pd catalyst state |

| Migratory Insertion of CO | Activation Free Energy (ΔG‡) | 5 - 15 | Aryl group electronics, CO pressure |

| Reductive Elimination | Activation Free Energy (ΔG‡) | 2 - 5 | Nature of ancillary ligands, presence of base |

| Overall Reaction | Reaction Free Energy (ΔG°) | -5 to -15 | Substrate, reagents, and products stability |

Furthermore, computational studies are invaluable for predicting regioselectivity in reactions where multiple sites on the indole ring could react. For example, in cycloaddition reactions involving indole arynes, DFT calculations have been used to explain unusual regioselectivity. nih.gov These studies revealed that the polarization of the aryne bond, influenced by the nitrogen atom in the indole ring, dictates the preferred site of attack. For this compound, theoretical investigations could similarly predict the outcomes of electrophilic aromatic substitutions or other additions, by calculating the relative stabilities of intermediates formed from attack at different positions.

Structure Activity Relationship Sar Studies of 3 Bromo 5 Methoxy 1 Methyl 1h Indole Analogues in Non Clinical Research

General Principles of Indole (B1671886) Structure-Activity Relationships and Pharmacophore Identification

The indole scaffold is considered a "privileged" structure in drug discovery, capable of interacting with a multitude of biological targets. nih.govnih.gov Its basic pharmacophore consists of a bicyclic structure with a six-membered benzene (B151609) ring fused to a five-membered nitrogen-containing pyrrole (B145914) ring. nih.gov Key features that contribute to its biological activity include the hydrogen bond donor capability of the N-H group, the aromatic π-system which can engage in π-π stacking and hydrophobic interactions, and the potential for substitution at multiple positions. nih.govnih.gov

Pharmacophore identification for indole derivatives involves pinpointing the specific structural features and their spatial arrangement necessary for biological activity. nih.govnih.gov Molecular orbital studies have shown that the C3 position of the indole is highly reactive towards electrophilic substitution, making it a common site for modification. nih.gov The N1 position of the pyrrole ring is slightly acidic and can be substituted under basic conditions. nih.gov The benzene portion of the ring also allows for various substitutions that can modulate the electronic and steric properties of the molecule. Bioisosteric replacements for the indole nucleus are also a strategy in medicinal chemistry to improve pharmacokinetic or pharmacodynamic properties. mdpi.com

Impact of Substitution at C3 (Bromo), C5 (Methoxy), and N1 (Methyl) on Molecular Interactions

The specific substitutions on the 3-bromo-5-methoxy-1-methyl-1H-indole scaffold each play a crucial role in defining its interaction with biological targets.

C3-Bromo Substitution: Halogenation at the C3 position can significantly influence a compound's properties. Bromine, being an electron-withdrawing group, can alter the electron density of the indole ring. Furthermore, it can participate in halogen bonding, a non-covalent interaction with electron-rich atoms, which can contribute to ligand-target binding. Substitution with bromine has been shown to potentially enhance in vitro blood-brain barrier permeability, which is a critical factor for compounds targeting the central nervous system. nih.gov

N1-Methyl Substitution: Methylation at the N1 position removes the hydrogen bond donor capability of the indole N-H group. nih.gov This can be a critical modification, as in some cases, the N-H is essential for hydrogen bonding with the target, while in other instances, its removal can enhance activity or alter the selectivity profile. nih.gov N-substitution can also impact the molecule's lipophilicity and metabolic stability. mdpi.com For example, in a study of C3-substituted indole derivatives, those without an N1 substitution generally exhibited stronger cytoprotective properties, suggesting the importance of the N-H group for that specific activity. nih.gov

The interplay of these three substituents—bromo at C3, methoxy (B1213986) at C5, and methyl at N1—creates a unique electronic and steric profile that dictates the molecule's specific molecular interactions.

SAR of Related Halogenated Methoxy Indoles and Their Analogues

The structure-activity relationships of halogenated methoxy indoles extend beyond the specific this compound. Systematic variations of the halogen and the position of the methoxy group have provided valuable insights into the requirements for biological activity.

Marine invertebrates are a rich source of halogenated indole alkaloids, many of which exhibit significant biological activities. nih.gov For example, aplicyanins are a family of bromoindole alkaloids that demonstrate the natural occurrence of such motifs. nih.gov Synthetic efforts have also explored the impact of different halogens. For instance, the synthesis of 3-chloro-, 3-bromo-, and 3-iodo-2-CF3-indoles has been reported, highlighting the accessibility of various halogenated indole precursors for SAR studies. mdpi.com

The following table summarizes the impact of halogen substitution on the activity of certain indole derivatives:

| Compound Series | Halogen Substitution | Observed Effect on Activity |

| Indole Derivatives Targeting SERT | C5-Fluoro, C5-Bromo | Increased potency compared to unsubstituted derivative nih.gov |

| Phenylsulfonyl-substituted indoles | Bromination on the phenyl ring | Important for antimicrobial activity nih.gov |

| Aplysinopsin derivatives | 6-Bromoindole moiety, some with additional C5-Bromo | A common structural feature in this class of bioactive marine natural products nih.gov |

This data indicates that both the type of halogen and its position on the indole ring are critical determinants of biological activity.

Role of the Indole Scaffold in Ligand-Target Recognition Mechanisms (non-clinical)

The indole scaffold's ability to interact with a wide range of biological targets stems from its versatile binding capabilities. nih.gov In non-clinical studies, several key interaction mechanisms have been identified:

Hydrogen Bonding: The N-H group of the indole ring can act as a hydrogen bond donor, forming crucial interactions with amino acid residues in a protein's binding pocket. nih.gov Conversely, heteroatoms in substituents on the indole ring can act as hydrogen bond acceptors.

π-π Stacking: The aromatic nature of the indole ring allows for π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within the target protein. nih.gov

Hydrophobic Interactions: The indole ring is largely hydrophobic and can form favorable interactions with hydrophobic pockets in a protein.

Halogen Bonding: As mentioned earlier, halogen substituents on the indole ring can participate in halogen bonds, which are increasingly recognized as important in ligand-target recognition.

Molecular docking studies have been instrumental in visualizing these interactions. For example, in a study of indole derivatives targeting the serotonin (B10506) transporter, the indole moiety was shown to be located in a deep hydrophobic sub-pocket of the orthosteric site. nih.gov Similarly, for indole sulfonamide derivatives targeting aromatase, docking studies confirmed that the indole group interacts with key residues in the active site. mdpi.com

Modulation of Pharmacological Profiles through Systematic Structural Modifications

Systematic structural modifications of the indole scaffold are a cornerstone of medicinal chemistry, allowing for the fine-tuning of a compound's pharmacological profile. kyoto-u.ac.jp By altering substituents at various positions, researchers can modulate properties such as potency, selectivity, and pharmacokinetic parameters.

In another example, the development of neurokinin-3 receptor antagonists involved SAR studies of derivatives with labile functional groups to reduce their environmental impact. kyoto-u.ac.jp This demonstrates how systematic modifications can be used to not only optimize biological activity but also to introduce desirable pharmacokinetic or environmental properties.

The table below illustrates how systematic modifications can impact the pharmacological profile of indole derivatives:

| Parent Compound/Series | Structural Modification | Impact on Pharmacological Profile |

| YC-1 (Indazole Analogue) | Conversion of 1-benzyl group to hydrogen | Significantly reduced antiplatelet activity nih.gov |

| YC-1 (Indazole Analogue) | Conversion of furan (B31954) ring to a benzene ring | Significantly reduced activity nih.gov |

| Indole-based HIV-1 fusion inhibitors | Altering the linkage between indole rings | Reduced antiviral activity nih.gov |

| 4-aminoazaindoles | N-methylation of the azaindole | Well-tolerated, suggesting the H-bond donor was not essential for activity nih.gov |

Chemoinformatic and QSAR Approaches in Indole Derivative Design

Chemoinformatic and Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used in the design and optimization of novel indole derivatives. orientjchem.orgnih.gov These methods aim to establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. orientjchem.org

QSAR models can be used to:

Predict the biological activity of newly designed compounds before their synthesis, saving time and resources. orientjchem.org

Identify the key structural features that are most important for activity. nih.gov

Guide the design of more potent and selective analogues.

Various QSAR approaches have been applied to indole derivatives. For instance, 2D-QSAR models have been generated to predict the anticancer activity of thiosemicarbazone-indole derivatives. orientjchem.org 3D-QSAR studies, which consider the three-dimensional structure of the molecules, have also been employed. mdpi.com These computational techniques, often combined with molecular docking, play a crucial role in modern drug discovery, enabling a more rational approach to the design of indole-based therapeutic agents. nih.gov

Advanced Applications of 3 Bromo 5 Methoxy 1 Methyl 1h Indole in Organic Synthesis

Role as a Key Intermediate in Complex Molecule Synthesis

The strategic placement of functional groups on the 3-bromo-5-methoxy-1-methyl-1H-indole scaffold makes it a valuable intermediate in the synthesis of elaborate molecular architectures. The bromine atom at the electron-rich C3 position is particularly significant, providing a handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This functionality is crucial for chemists aiming to build complex molecules efficiently. proquest.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are commonly employed to modify 3-bromoindoles. These powerful synthetic tools allow for the introduction of a wide range of substituents, including aryl, alkyl, and alkynyl groups, thereby enabling the construction of intricate carbon skeletons. For instance, a similar compound, 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole, is a key intermediate in the synthesis of the migraine drug Naratriptan, highlighting the industrial relevance of such bromo-indole scaffolds. researchgate.net The N-methyl group simplifies synthetic strategies by preventing undesired side reactions at the indole (B1671886) nitrogen, such as N-alkylation or N-acylation, which would otherwise complicate multi-step syntheses.

Building Block for Biologically Active Natural Product Analogues

Indole alkaloids, a large class of natural products, are known for their vast structural diversity and significant biological activities, including antitumor, antibacterial, and antiviral properties. nih.govrsc.org Synthetic analogues of these natural products are crucial for developing new therapeutic agents and for studying structure-activity relationships. saapjournals.org this compound is an ideal starting material for creating such analogues.

Research has demonstrated the use of related 5-bromo-1-methoxy-indole derivatives in the synthesis of analogues of indole phytoalexins, such as brassinin. beilstein-archives.orgresearchgate.net Phytoalexins are antimicrobial compounds produced by plants, and their derivatives are of interest for their potential pharmacological applications. In these syntheses, the bromo-indole core serves as the foundational structure upon which other heterocyclic systems, like spiro-attached thiazoline (B8809763) rings, are built. beilstein-archives.org The bromine atom facilitates electrophilic cyclization reactions that are key to forming these complex spiro-indoline structures. beilstein-archives.org The modification of natural product scaffolds is a proven strategy in drug discovery, and this bromo-indole derivative provides a versatile platform for generating novel compounds with potentially enhanced biological profiles. nih.gov

| Starting Material Class | Reaction Type | Product Class | Significance | Reference |

|---|---|---|---|---|

| Bromo-indole derivatives | Electrophilic Cyclization | Spiro-indoline Phytoalexin Analogues | Creation of analogues of natural products with potential antiproliferative activity. | beilstein-archives.org |

| 5-Bromoindole | Multi-step synthesis | Naratriptan Intermediate | Demonstrates the utility of bromo-indoles in synthesizing commercially important pharmaceuticals. | researchgate.net |

| 5-Bromoindole / 4-Methoxy Benzaldehyde | Condensation / Lewis Acid-Base Reaction | Aryl(indole-3-yl)methylium salts | Formation of stable intermediates for further elaboration into complex tri-aryl methane (B114726) compounds. | mdpi.com |

Development of Novel Heterocyclic Systems and Fused-Ring Indoles

The construction of novel heterocyclic and fused-ring systems is a central theme in medicinal chemistry, as these structures are often found in pharmacologically active compounds. researchgate.net The reactivity of this compound makes it an excellent substrate for synthesizing such systems. The development of efficient methods for creating 3,4-fused tricyclic indoles, for example, is an area of active research due to their prevalence in bioactive molecules. rsc.org

Palladium-catalyzed domino reactions, such as intramolecular Heck reactions, represent a powerful strategy for building fused-ring systems from appropriately substituted bromo-indoles. nih.gov By introducing a side chain with a terminal alkene or alkyne at the C2 or N1 position of the indole, a subsequent intramolecular cyclization reaction can forge a new ring fused to the indole core. These methods provide access to diverse 3,4-, 3,5-, and 3,6-fused tricyclic indole skeletons. nih.gov Furthermore, coinage metal-catalyzed reactions, using gold or silver, can facilitate divergent heterocyclizations, leading to different heterocyclic products from the same starting material, showcasing the versatility of indole precursors in synthetic chemistry. acs.org

Applications in Functional Materials (e.g., chemosensors, molecular electronics, photochromic materials)

The unique electronic properties of the indole nucleus make it an attractive component for the design of advanced functional materials. researchgate.net While specific applications of this compound in this area are still emerging, its structure is well-suited for incorporation into materials for molecular electronics, chemosensors, and photochromic devices.

In the realm of molecular electronics , organic compounds are being explored for use in nanoscale electronic components. The electron-rich indole system can be integrated into larger conjugated polymers or molecular wires. The 3-bromo position allows for the facile extension of this conjugation through cross-coupling reactions, a key step in tuning the electronic properties (e.g., HOMO/LUMO energy levels) of the final material.

For chemosensors , the indole moiety can act as a fluorophore. A receptor unit, designed to bind a specific ion or molecule, can be attached at the C3 position. Upon binding of the target analyte, a change in the fluorescence of the indole unit can provide a detectable signal.

Photochromic materials are compounds that undergo a reversible change in color upon exposure to light. frontiersin.org These "smart materials" have potential applications in optical data storage, molecular switches, and responsive displays. nih.govresearchgate.net The properties of photochromic compounds can be tuned by altering their molecular structure. jcu.edu.au By incorporating the this compound unit into known photochromic scaffolds like spiropyrans or diarylethenes, it may be possible to modulate their switching behavior, absorption spectra, and thermal stability.

Advanced Analytical Characterization Techniques for Substituted Indoles in Research

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, DEPT, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For 3-bromo-5-methoxy-1-methyl-1H-indole, one would expect to see distinct signals for the N-methyl and O-methyl protons, as well as signals in the aromatic region corresponding to the protons on the indole (B1671886) ring. The chemical shifts (δ) and coupling constants (J) would be crucial for assigning each proton to its specific position.

¹³C NMR: This provides a count of the unique carbon atoms in the molecule. The spectrum would show distinct peaks for the methyl carbons, the methoxy (B1213986) carbon, and the nine carbons of the indole core. The chemical shifts would be indicative of the electronic environment of each carbon. For instance, carbons bonded to electronegative atoms like nitrogen, oxygen, and bromine would appear at characteristic chemical shifts.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-90 and DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups, which can be ambiguous in a standard ¹³C NMR spectrum.

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR techniques are essential for assembling the molecular structure.

COSY (Correlation Spectroscopy) reveals proton-proton couplings, helping to identify adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between carbons and protons over two to three bonds, which is critical for connecting different fragments of the molecule.

While experimental spectra for the target compound are not available, data for the related compound 5-Methoxy-1-methyl-1H-indole-3-carbaldehyde shows characteristic shifts that can be used for comparison: ¹H NMR (CDCl₃, 400 MHz): δ 9.92 (s, 1H), 7.78 (d, J = 2.4 Hz, 1H), 7.58 (s, 1H), 7.25 (d, J = 8.8 Hz, 1H), 6.95 (dd, J = 8.8, 2.4 Hz, 1H), 3.88 (s, 3H), 3.81 (s, 3H) ppm. rsc.org The introduction of a bromine atom at position 3 would significantly alter the chemical shifts of the pyrrole (B145914) ring protons and carbons.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with high precision, which allows for the unambiguous determination of its elemental formula. Techniques like Electrospray Ionization (ESI) are commonly used. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in a distinctive M and M+2 pattern in the mass spectrum, providing strong evidence for the presence of a single bromine atom.

Table 1: Predicted HRMS Data for C₁₀H₁₀BrNO

| Adduct Ion | Predicted m/z |

|---|---|

| [M+H]⁺ | 239.99677 / 241.99472 |

| [M+Na]⁺ | 261.97871 / 263.97666 |

| [M+K]⁺ | 277.95265 / 279.95060 |

Data is predicted and reflects the isotopic pattern of bromine.

X-ray Crystallography for Definitive Solid-State Structure Determination

For crystalline solids, single-crystal X-ray crystallography provides the absolute, three-dimensional structure of a molecule, including bond lengths, bond angles, and intermolecular interactions in the solid state. This technique is considered the gold standard for structural determination. To perform this analysis, a suitable single crystal of this compound would need to be grown and irradiated with X-rays. The resulting diffraction pattern is then used to calculate the electron density map and, ultimately, the precise atomic positions. While no crystal structure for this specific compound has been deposited in crystallographic databases, studies on similar bromo-substituted indole derivatives confirm the planarity of the indole ring system. iucr.orgnih.gov

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is an excellent tool for identifying the functional groups present. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands.

Table 2: Expected FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

|---|---|---|

| 3100-3000 | C-H stretch | Aromatic |

| 2950-2850 | C-H stretch | Aliphatic (CH₃) |

| 1610-1580 | C=C stretch | Aromatic Ring |

| 1250-1200 | C-O stretch | Aryl ether |

| 1300-1150 | C-N stretch | Aromatic amine |

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The indole ring system is an aromatic chromophore that absorbs UV light. The position of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic of the compound's electronic structure. Substituents on the indole ring can cause shifts in the absorption maxima (either bathochromic, to longer wavelengths, or hypsochromic, to shorter wavelengths). The UV-Vis spectrum is useful for quantitative analysis and for studying the effects of substitution on the electronic properties of the indole core. For comparison, the parent indole molecule exhibits absorption maxima in ethanol (B145695) at approximately 216, 266, and 287 nm. nist.gov

Chromatographic and Separation Methodologies for Purity Assessment and Isolation

Chromatographic techniques are fundamental for both the purification of the synthesized compound and the assessment of its purity.

Thin-Layer Chromatography (TLC): TLC is used for rapid monitoring of reaction progress and for determining appropriate solvent systems for column chromatography.

Column Chromatography: This is the standard method for purifying multigram quantities of the compound from reaction mixtures and byproducts. Silica gel is a common stationary phase, with a mixture of non-polar and polar solvents (e.g., hexanes and ethyl acetate) used as the mobile phase. rsc.org

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique used to determine the purity of the final compound. A reversed-phase C18 column is often employed with a mobile phase such as a gradient of acetonitrile (B52724) and water. acs.org The retention time and peak purity can be used to establish the identity and quantify the purity of the sample.

Gas Chromatography (GC): For volatile and thermally stable compounds, GC coupled with a mass spectrometer (GC-MS) can be used for both separation and identification, providing information on purity and molecular weight. rsc.org

Future Research Directions and Emerging Trends for Halogenated Methoxy Indoles

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of halogenated methoxy (B1213986) indoles has traditionally relied on established methods like the Fischer and Bischler indole (B1671886) syntheses. chim.it However, these methods often involve harsh conditions, multi-step processes, and the use of hazardous reagents. researchgate.net The future of synthesizing compounds like 3-bromo-5-methoxy-1-methyl-1H-indole lies in developing methodologies that prioritize efficiency, atom economy, and environmental benignity.

Emerging trends focus on green chemistry principles, such as the use of safer solvents and less hazardous chemical syntheses. researchgate.netfrontiersin.org One promising area is the use of oxone-halide systems for the halogenation of indoles. This approach offers an environmentally friendly alternative by generating reactive halogenating species in situ, which can eliminate the need for stoichiometric halogenating agents and reduce toxic byproducts. organic-chemistry.orgspringernature.com Another avenue involves multicomponent reactions that allow for the construction of complex indole cores in a single step from simple precursors, significantly improving process efficiency. rsc.org The development of catalytic systems, potentially using earth-abundant metals, for direct C-H functionalization and cyclization of appropriately substituted anilines also represents a key research frontier. beilstein-journals.org

| Synthetic Strategy | Traditional Approach | Emerging Sustainable Approach | Key Advantages of Emerging Approach |

| Halogenation | Use of stoichiometric N-halosuccinimides (e.g., NBS) or elemental bromine. mdpi.com | Oxone-halide systems for in situ generation of halogenating agents. organic-chemistry.org | Reduced waste, avoidance of toxic reagents, milder reaction conditions. |

| Indole Core Formation | Fischer Indole Synthesis: often requires high temperatures and strong acids. wikipedia.org | Multicomponent reactions (e.g., Ugi reaction followed by cyclization). rsc.org | High atom economy, operational simplicity, rapid assembly of molecular complexity. researchgate.net |

| Catalysis | Stoichiometric use of Lewis acids (e.g., AlCl₃, ZnCl₂). wikipedia.orgchemicalbook.com | Development of reusable nanocatalysts (e.g., Ruthenium). beilstein-journals.org | Catalyst recyclability, lower catalyst loading, enhanced selectivity. |

| Solvents | Use of halogenated hydrocarbons (e.g., dichloromethane). chemicalbook.com | Benign solvents like ethanol (B145695) or aqueous systems. researchgate.netorganic-chemistry.org | Reduced environmental impact, improved safety profile. |

Exploration of Undiscovered Reactivity Patterns and Selective Transformations

The substituents on the this compound core dictate its reactivity. The bromine atom at the C3 position is a versatile handle for further functionalization, particularly through metal-catalyzed cross-coupling reactions like Suzuki, Sonogashira, and Buchwald-Hartwig aminations. mdpi.comacs.orgnih.gov Future research will likely focus on expanding the scope of these reactions to introduce novel and complex functionalities at this position.

A significant area for exploration is the selective functionalization of other positions on the indole ring. While the C3 position is readily activated by the bromine, the electron-donating methoxy group at C5 influences the reactivity of the benzene (B151609) portion of the molecule. chim.it Research into regioselective C-H activation at the C2, C4, C6, or C7 positions, guided by transient or removable directing groups, could unlock new synthetic pathways to previously inaccessible derivatives. nih.gov Understanding the interplay between the inductive effects of the bromine and the resonance effects of the methoxy group will be crucial for predicting and controlling the outcomes of electrophilic substitution and other transformations. chim.it The development of novel catalysts that can differentiate between the various C-H bonds on the indole nucleus remains a formidable challenge and a key direction for future work. researchgate.net

Advanced Computational Modeling for Predictive Design and Mechanistic Insights

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of organic molecules. bohrium.comresearchgate.net For halogenated methoxy indoles, advanced computational modeling offers a pathway to gain deep mechanistic insights into their synthesis and reactivity. acs.org Future research will increasingly leverage these tools to predict reaction outcomes, design novel catalysts, and elucidate complex reaction pathways without the need for extensive empirical screening. nih.gov

By modeling transition states and reaction intermediates, researchers can understand the regioselectivity of halogenation, C-H functionalization, and other reactions. acs.org Molecular docking and other modeling studies can help in the predictive design of new indole derivatives with specific electronic or material properties. nih.govnih.gov For instance, Time-Dependent DFT (TD-DFT) calculations can predict the UV-visible absorption parameters of new derivatives, guiding the synthesis of novel dyes or sensor molecules. bohrium.com Furthermore, computational analysis can clarify the role of substituents on the electronic structure, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) distributions, which are critical for predicting reactivity. bohrium.commdpi.com

| Computational Method | Application Area for Halogenated Methoxy Indoles | Potential Insights |

| Density Functional Theory (DFT) | Reaction mechanism analysis, geometry optimization. bohrium.com | Elucidation of transition states, prediction of reaction barriers and product stability. acs.org |

| Time-Dependent DFT (TD-DFT) | Prediction of electronic absorption spectra. bohrium.com | Design of molecules with specific optical properties for materials science. |

| Molecular Docking | (Non-clinical) exploring interactions with macromolecules. nih.gov | Understanding binding modes and intermolecular forces for sensor design. mdpi.com |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of chemical bonding and non-covalent interactions. | Characterization of intramolecular hydrogen bonds and halogen bonds influencing conformation. |

| Frontier Molecular Orbital (FMO) Analysis | Predicting sites of electrophilic and nucleophilic attack. bohrium.com | Rationalizing regioselectivity in functionalization reactions. |

Expanding the Scope of Structure-Activity Relationship Studies for Targeted Molecular Design (non-clinical)

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, but their principles are equally applicable to the rational design of molecules for various non-clinical applications. rsc.orgresearchgate.net For halogenated methoxy indoles, systematic SAR studies can provide a blueprint for tuning molecular properties. Future work in this area will involve synthesizing libraries of analogues of this compound and evaluating how systematic structural modifications affect their physical, chemical, and material properties.

Key questions to be addressed include understanding the impact of the halogen's identity (e.g., chlorine vs. bromine vs. iodine) and position on the molecule's properties. beilstein-journals.org Similarly, the effect of the position and number of methoxy groups can be systematically explored. nih.gov These studies can guide the development of compounds with tailored characteristics, such as specific fluorescence profiles for sensing applications or optimized electronic properties for use in organic electronics. The goal is to create predictive models where changes in molecular structure can be directly correlated with desired functional outcomes, enabling a more targeted and less trial-and-error approach to molecular design. nih.govacs.org

Integration into New Functional Materials and Sensing Platforms

The unique electronic and photophysical properties of the indole ring make it an attractive scaffold for the development of novel functional materials. researchgate.net The presence of methoxy and bromo substituents provides handles for tuning these properties and for covalent integration into larger systems. An emerging trend is the incorporation of indole derivatives into organic light-emitting diodes (OLEDs), dyes, and chemosensors. chim.itresearchgate.net

Future research could explore the synthesis of polymers or macrocycles containing the this compound unit. The bromo group is an ideal starting point for polymerization reactions via cross-coupling chemistry. Such materials could possess interesting conductive or photoluminescent properties. Furthermore, the indole nitrogen and the electron-rich ring system can interact with various analytes, opening possibilities for the design of new chemical sensors. Research could focus on designing indole-based systems where binding to a specific ion or molecule induces a measurable change in fluorescence or color, forming the basis of a sensitive detection platform.

Biotechnological Production and Derivatization (if applicable)

While the chemical synthesis of complex organic molecules remains dominant, biotechnological methods offer a green and highly selective alternative. livescience.io The field of biocatalysis is rapidly advancing, with enzymes capable of performing reactions with exquisite chemo-, regio-, and stereoselectivity under mild, aqueous conditions. frontiersin.org A significant future direction is the exploration of enzymatic pathways for the synthesis and derivatization of halogenated methoxy indoles. wur.nl

Researchers are exploring the use of halogenase enzymes, which can selectively install halogen atoms onto aromatic rings, including the indole nucleus. researchgate.netmdpi.comacs.org It is conceivable that a microbial cell factory could be engineered to produce a methoxy-indole precursor from simple feedstocks like glucose, followed by a final, selective enzymatic halogenation step. wur.nl This would represent a highly sustainable route to this class of compounds. escholarship.org Furthermore, other enzymes could be used for derivatization, such as monoamine oxidases for aromatization of indoline (B122111) precursors or glycosyltransferases to attach sugar moieties, further diversifying the available chemical space. researchgate.netlivescience.io

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-bromo-5-methoxy-1-methyl-1H-indole, and how can reaction yields be improved?

- Methodology :

- Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) : Use CuI (10 mol%) in PEG-400:DMF (2:1 v/v) at room temperature for 12–24 hours. Purify via flash chromatography (70:30 to 100% EtOAc/hexane gradient) .

- Electrophilic bromination : Introduce bromine using N-bromosuccinimide (NBS) in CH₂Cl₂ under controlled temperatures (0–25°C) .

- Yield optimization : Pre-purify intermediates (e.g., 3-(2-azidoethyl)-5-bromo-1H-indole) to reduce side reactions. Monitor reaction progress via TLC (Rf = 0.22–0.30 in EtOAc/hexane) .

Q. Which spectroscopic techniques are critical for characterizing this compound and its intermediates?

- Methodology :

- 1H/13C NMR : Confirm regiochemistry using characteristic shifts (e.g., methoxy group at δ ~3.72 ppm, indole NH at δ ~7.95 ppm) .

- HRMS : Validate molecular weight (e.g., [M+H]+ = 397.0653) with FAB-HRMS to ±0.0001 accuracy .

- IR spectroscopy : Identify functional groups (e.g., C-Br stretch at ~550 cm⁻¹) .

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

- Methodology :

- Single-crystal X-ray diffraction : Use SHELX programs for structure refinement. Key parameters: R factor < 0.05, data-to-parameter ratio > 12.0 .

- ORTEP-3 : Generate thermal ellipsoid plots to visualize bond angles and torsional strain in the indole core .

Advanced Research Questions

Q. How do electronic effects of the bromine and methoxy groups influence reactivity in cross-coupling reactions?

- Methodology :

- DFT calculations : Compare HOMO/LUMO energies of this compound with analogs (e.g., 5-methoxy-1H-indole) to predict sites for Suzuki-Miyaura coupling .

- Kinetic studies : Monitor halogen displacement rates under Pd catalysis (e.g., Pd(PPh₃)₄, K₂CO₃) in THF/water .

Q. What strategies resolve contradictions between predicted and observed biological activity in SAR studies?

- Methodology :

- Controlled functionalization : Synthesize derivatives (e.g., replacing Br with CF₃O or modifying the methyl group) and assay against target enzymes (e.g., cholinesterase, monoamine oxidase) .

- Data triangulation : Cross-validate IC₅₀ values with orthogonal assays (e.g., fluorescence polarization vs. radiometric) .

Q. How can structural modifications enhance the compound’s utility as a fluorescent probe or enzyme inhibitor?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.